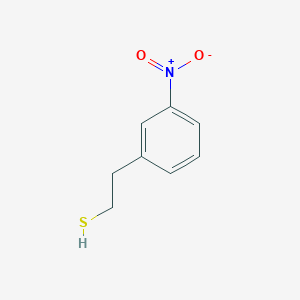
N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide, commonly known as DT-010, is a chemical compound with potential applications in scientific research. DT-010 is a potent inhibitor of a specific enzyme, making it useful in studying the enzyme's function and potential therapeutic targets.
Applications De Recherche Scientifique
DT-010 has potential applications in scientific research, particularly in the field of enzymology. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion. DT-010 can be used to study the function of DPP-4 and its potential therapeutic targets. It can also be used to investigate the role of DPP-4 in other physiological processes, such as inflammation and immune response.
Mécanisme D'action
DT-010 inhibits DPP-4 by binding to its active site and preventing the enzyme from cleaving specific peptides. DPP-4 cleaves peptides that regulate glucose metabolism and insulin secretion, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 by DT-010 leads to increased levels of GLP-1 and GIP, which in turn promote insulin secretion and glucose uptake.
Biochemical and Physiological Effects
DT-010 has been shown to have significant biochemical and physiological effects in animal models. It increases insulin secretion and glucose uptake, leading to improved glucose tolerance and reduced blood glucose levels. It also has anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
DT-010 has several advantages for lab experiments. It is a potent and specific inhibitor of DPP-4, making it a valuable tool for studying the enzyme's function. It is also stable and can be easily synthesized in large quantities. However, DT-010 has some limitations. It has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which need to be carefully considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on DT-010. One area of interest is the potential therapeutic applications of DPP-4 inhibition in metabolic disorders such as diabetes and obesity. DT-010 may have advantages over existing DPP-4 inhibitors due to its potency and specificity. Another area of interest is the role of DPP-4 in inflammation and immune response. DT-010 may have potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications and to better understand the mechanisms of action of DT-010.
Méthodes De Synthèse
DT-010 can be synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2,4-dimethoxybenzaldehyde, which is then used to synthesize 2,4-dimethoxyphenylacetic acid. The acid is then converted to the corresponding amide, which is further reacted with 2-oxo-3-tosyl-2,3-dihydro-1H-imidazole to obtain DT-010. The synthesis method is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-17-9-6-15(28-2)12-18(17)29-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGUGFKYFAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
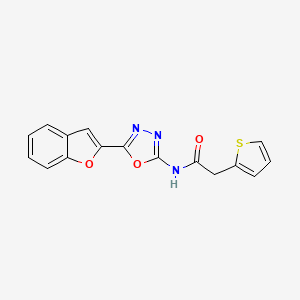
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
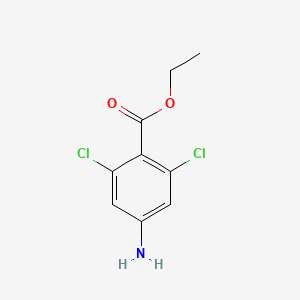
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
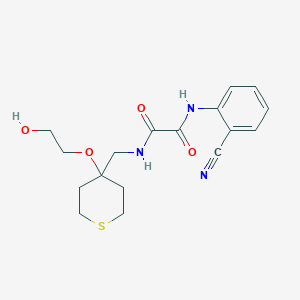
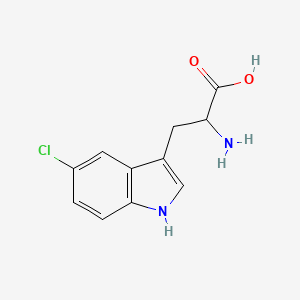
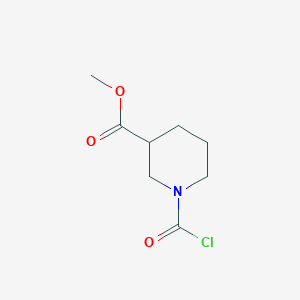
![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)

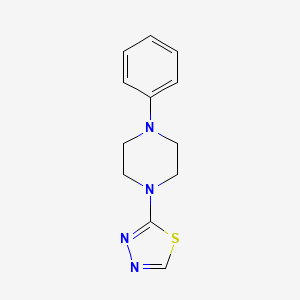
![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

